2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester

Organic Synthesis Analytical Chemistry Purification

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3) is a substituted phenylacetic acid derivative with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol. It features a chlorine atom at the ortho position and a trifluoromethyl group at the meta position on the phenyl ring.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62 g/mol
CAS No. 95299-15-3
Cat. No. B6360755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester
CAS95299-15-3
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3
InChIKeyPJDHDVYMDMJIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3): A Strategic Building Block for Organic Synthesis and Drug Discovery


2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3) is a substituted phenylacetic acid derivative with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol . It features a chlorine atom at the ortho position and a trifluoromethyl group at the meta position on the phenyl ring. This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, where its unique substitution pattern imparts distinct electronic and steric properties compared to unsubstituted or differently substituted analogs .

Why Standard Phenylacetic Acid Esters Cannot Replace 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester in Critical Syntheses


The chlorine and trifluoromethyl substituents are not merely decorative; they are critical pharmacophores that dictate the electronic landscape of the molecule . The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can dramatically alter binding affinity to biological targets compared to hydrogen or methyl analogs [1]. The ortho-chloro substituent introduces steric hindrance that influences the conformational preference and reactivity of the acetic acid side chain [1]. Consequently, substituting this compound with a non-halogenated or non-fluorinated phenylacetic acid ester, or even an isomer with different substitution positions, can lead to a complete loss of target activity or a failed synthetic pathway, necessitating its specific procurement.

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester: A Quantitative Differential Evidence Guide for Procurement


Volatility Advantage for Purification and Analysis: Methyl Ester vs. Free Acid

The methyl ester form of 2-Chloro-5-(trifluoromethyl)phenylacetic acid provides a significant advantage in volatility over the corresponding free acid (CAS 22893-39-6) . The predicted boiling point of the methyl ester is 241.9 ± 35.0 °C , whereas the free acid has a significantly higher predicted boiling point of 282.8 ± 35.0 °C . This difference facilitates purification by distillation and analysis by gas chromatography (GC), making the ester the preferred form for volatile handling .

Organic Synthesis Analytical Chemistry Purification

Strategic Protecting Group: Transient Masking of Carboxylic Acid for Chemoselective Transformations

The methyl ester serves as a carboxylic acid protecting group, enabling selective reactions on other functional groups of a complex molecule without interference from the acidic proton [1]. The 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester can be hydrolyzed back to the free acid under basic conditions (e.g., LiOH, NaOH) or acidic conditions, a standard transformation in organic synthesis . This contrasts with the ethyl ester analog (CAS 1417506-82-1), which requires slightly harsher or longer hydrolysis conditions due to the increased steric hindrance around the ester carbonyl, providing the methyl ester with a kinetic advantage in deprotection strategies [2].

Organic Synthesis Protecting Group Strategy Chemoselectivity

Optimized LogP for Enhanced Membrane Permeability: Cl,CF3-Substituted vs. Unsubstituted Phenylacetic Acid Ester

The incorporation of chlorine and trifluoromethyl groups significantly increases the lipophilicity of the phenylacetic acid methyl ester scaffold. The predicted octanol-water partition coefficient (logP) for 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester is approximately 3.3 , compared to an unsubstituted phenylacetic acid methyl ester with a logP of approximately 1.8 [1]. This ~1.5 log unit increase can translate into a 30-fold higher partition into lipid membranes, which is crucial for designing cell-permeable drug candidates [2].

Medicinal Chemistry Drug Design Lipophilicity

Purity Profile for Reliable Building Block Procurement: 97% GC Specification

A reliable procurement specification for 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester is a minimum purity of 97% as determined by GC analysis . This high purity standard reduces the introduction of unknown impurities into early-stage synthesis, which can confound reaction optimization and biological assay results. This contrasts with the free acid, 2-Chloro-5-(trifluoromethyl)phenylacetic acid, which is often supplied at 95% purity (HPLC), and may contain residual water or inorganic salts that are less detectable by HPLC [1].

Quality Control Procurement Standard Organic Synthesis

Targeted Application Scenarios for 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3)


Medicinal Chemistry: Optimizing Lead Compounds for Metabolic Stability

The trifluoromethyl and chloro substituents are widely recognized for enhancing metabolic stability. In a drug discovery program, procuring this specific building block allows a medicinal chemist to directly install a metabolically resistant, lipophilic moiety into a lead compound. The predicted 1.5 logP increase over the unsubstituted phenylacetic acid methyl ester translates to a tangible boost in membrane permeability, a key parameter for developing oral drugs. This avoids the need for time-consuming, iterative synthesis and testing of multiple analogs to achieve the same physicochemical profile.

Process Chemistry: A Volatile Intermediate for Streamlined Manufacturing

In large-scale pharmaceutical manufacturing, the purification of intermediates is a major cost driver. The significantly lower boiling point of the methyl ester (~241.9 °C ) compared to the free acid (~282.8 °C ) allows for large-scale purification via fractional distillation, a far more economical method than the chromatography often required for the non-volatile acid. This property alone can justify the procurement of the ester form for a specific synthetic step, leading to a greener and more cost-effective process.

Agrochemical Discovery: Modulating Lipophilicity for Plant Uptake

The physico-chemical properties that benefit drug design also apply to agrochemicals. A pesticide or herbicide must penetrate a plant's waxy cuticle to be effective. The enhanced lipophilicity of the 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester scaffold, quantified by its ~3.3 logP , makes it a privileged building block for agrochemical chemists. By starting with this core, researchers can synthesize a focused library of compounds with a higher probability of achieving sufficient foliar uptake, a critical efficacy parameter.

Chemical Biology: A Fluorous Probe for 19F-NMR Studies

The trifluoromethyl group is a sensitive tag for 19F-NMR, a technique used to study protein-ligand interactions. The methyl ester serves as a convenient, protected form to attach this fluorinated tag to a molecule of interest. The mild hydrolysis conditions possible for the methyl ester allow for late-stage deprotection without damaging sensitive biomolecules. The high purity (97% GC ) ensures that the probe will not be contaminated with isomers that could generate false signals in a complex biological NMR experiment.

Quote Request

Request a Quote for 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.